N-[4-(Allylamino)phenyl]acetamide
Description
N-[4-(Allylamino)phenyl]acetamide is an organic compound with the molecular formula C11H14N2O It is a derivative of acetamide, where the acetamide group is attached to a phenyl ring substituted with an allylamino group at the para position
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-[4-(prop-2-enylamino)phenyl]acetamide |
InChI |
InChI=1S/C11H14N2O/c1-3-8-12-10-4-6-11(7-5-10)13-9(2)14/h3-7,12H,1,8H2,2H3,(H,13,14) |
InChI Key |
YCTMEFORNWNYMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Allylamino)phenyl]acetamide typically involves the reaction of 4-nitroacetanilide with allylamine. The process can be summarized in the following steps:
Reduction of 4-nitroacetanilide: 4-nitroacetanilide is reduced to 4-aminoacetanilide using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation with allylamine: The resulting 4-aminoacetanilide is then reacted with allylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Allylamino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidation of the allylamino group can yield N-[4-(Allyloxy)phenyl]acetamide.
Reduction: Reduction can produce N-[4-(Amino)phenyl]acetamide.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
1.1 Anticonvulsant Activity
Recent studies have focused on the synthesis of N-phenylacetamide derivatives, including N-[4-(Allylamino)phenyl]acetamide, as potential antiepileptic drugs (AEDs). In one study, various derivatives were synthesized and evaluated for their anticonvulsant activity using animal models. The results indicated that certain modifications to the phenylacetamide structure could enhance efficacy against seizures.
Table 1: Anticonvulsant Activity of N-Phenylacetamide Derivatives
| Compound | Dose (mg/kg) | MES Protection (%) | 6-Hz Model Protection (%) |
|---|---|---|---|
| 20 | 30 | 50 | 25 |
| Phenytoin | 30 | 100 | >50 |
This table summarizes the protective effects observed in maximal electroshock (MES) tests and the psychomotor seizures (6-Hz model), demonstrating the potential of these compounds as AEDs .
1.2 Cancer Treatment
This compound has also been investigated for its role in cancer therapy. Compounds with similar structures have shown promise as inhibitors in various signaling pathways associated with cancer progression. For instance, research has highlighted the importance of inhibiting Hedgehog signaling in treating basal cell carcinoma and medulloblastoma. The compound's ability to modulate this pathway suggests its potential as a therapeutic agent in oncology .
Mechanistic Studies
2.1 Hedgehog Pathway Inhibition
The Hedgehog signaling pathway plays a crucial role in cell differentiation and proliferation, making it a target for cancer therapies. Studies have demonstrated that compounds structurally related to this compound can inhibit Hedgehog acyltransferase (HHAT), essential for the maturation of Hedgehog proteins. This inhibition can lead to reduced tumor growth and increased sensitivity to other chemotherapeutic agents .
Synthesis and Characterization
The synthesis of this compound typically involves straightforward organic reactions, including acylation and amination processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of synthesized compounds.
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acylation | Acetic anhydride, base | 85 |
| Amination | Allylamine, solvent | 75 |
This table outlines key steps in the synthesis process, highlighting the efficiency of each reaction .
Case Studies
4.1 In Vivo Efficacy Studies
In vivo studies using rodent models have demonstrated that derivatives of this compound exhibit significant anticonvulsant properties with minimal neurotoxicity, indicating a favorable therapeutic index compared to standard AEDs like phenytoin and valproic acid .
4.2 Combination Therapies
The compound has been evaluated in combination with other agents to enhance therapeutic efficacy against resistant cancer types. The synergistic effects observed when combined with Smoothened inhibitors suggest that this compound could play a critical role in multi-targeted cancer therapies .
Mechanism of Action
The mechanism of action of N-[4-(Allylamino)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The allylamino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This makes the compound a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
N-[4-(Allylamino)phenyl]acetamide can be compared with other similar compounds, such as:
N-[4-(Amino)phenyl]acetamide: Lacks the allyl group, which may affect its reactivity and binding properties.
N-[4-(Methoxy)phenyl]acetamide: Contains a methoxy group instead of an allylamino group, leading to different chemical and biological properties.
N-[4-(Methylamino)phenyl]acetamide: The presence of a methylamino group instead of an allylamino group can influence its interactions with molecular targets.
The uniqueness of this compound lies in the presence of the allylamino group, which can participate in unique chemical reactions and interactions compared to its analogs.
Biological Activity
N-[4-(Allylamino)phenyl]acetamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticonvulsant applications. This article provides an overview of its synthesis, biological evaluation, structure-activity relationships, and relevant case studies.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving the alkylation of amines with acylating agents. The structural characteristics of the compound include an acetamide group linked to a phenyl ring substituted with an allylamine moiety. This configuration is crucial for its biological activity.
Antimicrobial Activity
Research indicates that N-phenylacetamide derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated a series of phenylacetamide derivatives against various bacterial strains, including Xanthomonas oryzae, Xanthomonas axonopodis, and Xanthomonas oryzae pv. oryzicola. The results showed promising antibacterial activity, with effective concentrations (EC50) significantly lower than those of standard treatments like thiodiazole copper .
Table 1: Antibacterial Activity of N-Phenylacetamide Derivatives
| Compound | EC50 (µM) against Xoo | EC50 (µM) against Xac | EC50 (µM) against Xoc |
|---|---|---|---|
| A1 | 156.7 | 281.2 | 194.9 |
| A4 | 179.2 | 144.7 | 254.96 |
| A6 | 144.7 | 476.52 | 607.5 |
The structure-activity relationship (SAR) analysis indicated that substitutions at the para position of the phenyl ring enhanced antibacterial activity, particularly with electron-withdrawing groups like fluorine .
Anticonvulsant Activity
This compound has also been explored for its anticonvulsant properties. In a study involving various derivatives, compounds were tested in animal models for their efficacy against seizures induced by maximal electroshock (MES). The results showed that certain derivatives exhibited significant anticonvulsant activity, suggesting that modifications in the amide structure can influence pharmacological outcomes .
Table 2: Anticonvulsant Activity of Selected Derivatives
| Compound | Dose (mg/kg) | MES Protection (%) |
|---|---|---|
| A12 | 100 | 70 |
| A14 | 300 | 85 |
| A19 | 100 | 90 |
The study revealed that the presence of specific substituents at the anilide moiety significantly affected the anticonvulsant efficacy, highlighting the importance of molecular design in drug development .
The mechanism underlying the biological activity of this compound is multifaceted. For antimicrobial action, it appears to disrupt bacterial cell membranes, leading to cell lysis and death, as evidenced by scanning electron microscopy (SEM) studies . In terms of anticonvulsant effects, it is suggested that these compounds may modulate neurotransmitter release or inhibit specific ion channels involved in seizure propagation .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various N-phenylacetamide derivatives for their biological activities:
- Antimicrobial Evaluation : A series of compounds were synthesized and tested against bacterial pathogens. The results indicated that modifications at the para position significantly enhanced antibacterial efficacy .
- Anticonvulsant Studies : In vivo studies demonstrated that certain derivatives provided substantial protection against seizures in animal models, with optimal doses identified for maximum therapeutic effect .
- Toxicological Assessments : Preliminary toxicity evaluations were conducted using rotarod tests in mice to assess neurological safety profiles alongside efficacy assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
